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Compound of Interest

Compound Name: 1-Dodecyloxy-2-nitrobenzene

Cat. No.: B1581334

Introduction

1-Dodecyloxy-2-nitrobenzene, a key intermediate in organic synthesis and a component in
various chemical applications, demands thorough structural elucidation for its effective
utilization. This technical guide provides an in-depth analysis of the spectroscopic data for 1-
dodecyloxy-2-nitrobenzene, covering Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is
crucial for confirming the molecular structure and purity of the compound, which are critical
parameters for researchers, scientists, and professionals in drug development. This document
is structured to offer not just the data, but also the underlying scientific rationale for the
observed spectroscopic behavior, thereby providing a comprehensive understanding of the
molecule's characteristics.

Molecular Structure and Spectroscopic Correlation

The structural integrity of 1-dodecyloxy-2-nitrobenzene is unequivocally established through
the synergistic application of NMR, IR, and MS. Each technique provides a unique piece of the
structural puzzle, and their combined interpretation offers a self-validating system for the
compound's identity.

Figure 1: Chemical structure of 1-Dodecyloxy-2-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 1-dodecyloxy-2-nitrobenzene, both *H and 13C NMR spectra provide definitive
proof of its structure.

'H NMR Spectroscopy

The *H NMR spectrum reveals the electronic environment of the hydrogen atoms in the
molecule. The electron-withdrawing nature of the nitro group and the ether linkage significantly
influences the chemical shifts of the aromatic protons.

Table 1: 1H NMR Data for 1-Dodecyloxy-2-nitrobenzene

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
7.82 dd 1H Ar-H
7.55 ddd 1H Ar-H
7.15 dd 1H Ar-H
7.07 ddd 1H Ar-H
412 t 2H -O-CH2-
1.87 m 2H -O-CH2-CHa2-
15-1.2 m 18H -(CH2)e-
0.88 t 3H -CHs

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation: The downfield region of the spectrum (7.0-8.0 ppm) displays four distinct signals
corresponding to the four protons on the substituted benzene ring. The deshielding effect of the
nitro group is evident. The triplet at 4.12 ppm is characteristic of the methylene group directly
attached to the oxygen atom, deshielded by the electronegative oxygen. The aliphatic chain
protons appear as a complex multiplet between 1.2 and 1.5 ppm, with the terminal methyl
group exhibiting a characteristic triplet at 0.88 ppm.
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3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: 13C NMR Data for 1-Dodecyloxy-2-nitrobenzene

Chemical Shift (8) ppm Assignment
151.7 Ar-C-O
140.7 Ar-C-NO2
133.9 Ar-CH
125.5 Ar-CH
120.9 Ar-CH
114.9 Ar-CH
69.5 -O-CHa-
31.9 -(CH2)n-
29.6 -(CH2)n-
29.5 -(CH2)n-
29.3 -(CH2)n-
29.1 -(CH2)n-
26.0 -(CH2)n-
22.7 -CH2-CHs
14.1 -CHs

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation: The aromatic region shows six distinct signals, confirming the presence of a
substituted benzene ring. The carbons directly attached to the oxygen and the nitro group
appear at 151.7 ppm and 140.7 ppm, respectively. The signal at 69.5 ppm is assigned to the
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methylene carbon of the ether linkage. The remaining signals in the upfield region correspond
to the carbons of the dodecyl chain.

Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural
determination.

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Key IR Absorption Bands for 1-Dodecyloxy-2-nitrobenzene

Wavenumber (cm—?) Intensity Assignment

3080 - 3050 Medium Aromatic C-H stretch

Aliphatic C-H stretch
2924 Strong

(asymmetric)
Aliphatic C-H stretch
2854 Strong )
(symmetric)
1529 Strong Asymmetric NOz2 stretch
1352 Strong Symmetric NOz2 stretch
1260 Strong Aryl-O-C stretch (asymmetric)
1045 Medium Aryl-O-C stretch (symmetric)
C-H out-of-plane bend (ortho-
748 Strong

disubstituted)

Data sourced from the Spectral Database for Organic Compounds (SDBS).
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Interpretation: The IR spectrum prominently displays the characteristic strong asymmetric and
symmetric stretching vibrations of the nitro group at 1529 cm~t and 1352 cm~1, respectively.
The strong absorptions at 2924 cm~! and 2854 cm~* confirm the presence of the long aliphatic
dodecyl chain. The bands in the 1260-1045 cm~1 region are indicative of the aryl-ether linkage.
The strong absorption at 748 cm~* is characteristic of the out-of-plane C-H bending for an
ortho-disubstituted benzene ring.

Experimental Protocol: IR Spectroscopy

Figure 3: Standard workflow for IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its structure.

Key Fragmentation Pathways: The electron ionization (EI) mass spectrum of 1-dodecyloxy-2-
nitrobenzene is expected to show a molecular ion peak ([M]*) at m/z 307. The fragmentation
pattern will be dominated by cleavage of the ether bond and fragmentation of the alkyl chain.

Molecular lon ([M]*): The peak corresponding to the intact molecule with one electron
removed (m/z = 307).

e Loss of the Alkyl Chain: Cleavage of the C-O bond can lead to the formation of a dodecyl
cation ([C12H25]*) at m/z 169 or a 2-nitrophenoxy radical. The more stable fragment will be
observed.

e Benzylic Cleavage: Although not a benzylic ether, cleavage alpha to the oxygen atom is a
common fragmentation pathway for ethers.

» Alkyl Chain Fragmentation: The dodecyl chain will undergo characteristic fragmentation,
losing successive CnHzn+1 fragments, leading to a series of peaks separated by 14 Da
(CH2).

e Nitro Group Fragmentation: Loss of NO (30 Da) or NO:z (46 Da) from the molecular ion or
fragment ions is also possible.
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Observed Fragments (from SDBS): The mass spectrum from SDBS shows a base peak at m/z
43, and other significant peaks at m/z 29, 41, 55, 57, 71, 85, 99, 113, 127, 141, and 155, which
are characteristic of the fragmentation of a long alkyl chain. The molecular ion at m/z 307 is
observed with low intensity.

Experimental Protocol: Mass Spectrometry

Figure 4: Standard workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of 1-dodecyloxy-2-nitrobenzene presented in this
guide provides a robust and self-validating confirmation of its molecular structure. The *H and
13C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the
presence of key functional groups (nitro, ether, aromatic ring, and alkyl chain), and the mass
spectrum corroborates the molecular weight and provides insight into the molecule's
fragmentation behavior. The detailed experimental protocols and interpretations serve as a
valuable resource for researchers and scientists, ensuring the reliable identification and quality
assessment of this important chemical compound.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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